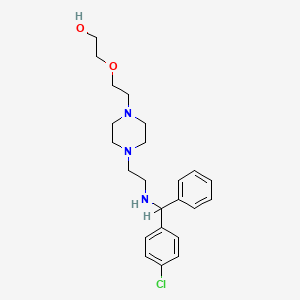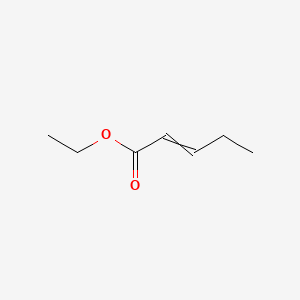![molecular formula C26H16 B1618297 Benzo[a]pentacene CAS No. 239-98-5](/img/structure/B1618297.png)
Benzo[a]pentacene
Overview
Description
Benzo[a]pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. It is a highly conjugated compound known for its unique electronic properties, making it a significant subject of study in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[a]pentacene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For instance, the synthesis can start from 6,13-dihydro-6,13-dihydroxypentacene, which is reduced to pentacene using tin(II) chloride and hydrochloric acid in a suitable solvent like dimethylformamide or acetone . Another method involves the use of pyromellitic anhydride and benzene in the presence of aluminum chloride as a catalyst, followed by intramolecular condensation and reduction steps .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of low-temperature gas-phase reactions has been explored to facilitate the synthesis of polyacenes, including this compound, through barrierless processes .
Chemical Reactions Analysis
Types of Reactions: Benzo[a]pentacene undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its highly conjugated structure, it is sensitive to oxidation, which can lead to the formation of quinones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like oxygen and peroxides, reducing agents such as tin(II) chloride, and nucleophiles for substitution reactions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield pentacenequinone, while reduction maintains the aromatic structure .
Scientific Research Applications
Benzo[a]pentacene has a wide range of applications in scientific research. It is extensively studied for its use in organic semiconductors, particularly in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for use in photovoltaic devices and as a standard in transient electron paramagnetic resonance (EPR) spectroscopy . Additionally, this compound and its derivatives are explored for their potential in nanotechnology and materials science .
Mechanism of Action
The mechanism of action of benzo[a]pentacene involves its interaction with light and subsequent generation of excitons. Upon absorption of ultraviolet or visible light, this compound generates excitons, which are electron-hole pairs that contribute to its semiconducting properties . This process is facilitated by its highly conjugated structure, allowing efficient charge transport and separation .
Comparison with Similar Compounds
Benzo[a]pentacene is often compared with other polycyclic aromatic hydrocarbons like tetracene and hexacene. While tetracene consists of four fused benzene rings and hexacene has six, this compound’s five-ring structure provides a balance between stability and electronic properties . Compared to its isomeric analogues, such as benzo[4,5]cyclohepta[1,2-b]fluorene, this compound exhibits different optical and electrochemical properties due to its unique ring fusion pattern .
List of Similar Compounds:- Tetracene
- Hexacene
- Benzo[4,5]cyclohepta[1,2-b]fluorene
- Phenanthrene
- Picene
This compound’s distinct structure and properties make it a valuable compound in various scientific and industrial applications, highlighting its significance in the field of organic electronics and materials science.
Properties
IUPAC Name |
hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-2-7-19-12-22-15-24-16-26-20(10-9-17-5-3-4-8-25(17)26)13-23(24)14-21(22)11-18(19)6-1/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNNIMJRPBOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178602 | |
| Record name | Benzo(a)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239-98-5 | |
| Record name | Benzo[a]pentacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pentacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[a]pentacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(Acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1618231.png)
![2-[(4-CARBOXY-PHENOXY)-4,4-DIMETHYL-3-OXO-PENTANOIC ACID-[2- CHLOR-5- [4-(2,4-DI-TERT-PENTYL-PHENOXY)-BUTYRAMIDO]]-ANILIDE](/img/structure/B1618232.png)




